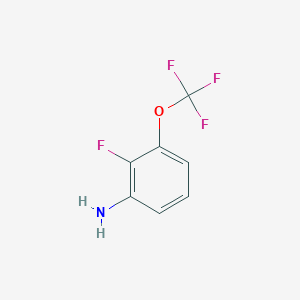

2-Fluoro-3-(trifluoromethoxy)aniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-3-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRVHFQASBQSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649102 | |

| Record name | 2-Fluoro-3-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-64-7 | |

| Record name | 2-Fluoro-3-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Fluoro 3 Trifluoromethoxy Aniline and Its Derivatives

General Synthetic Routes to Fluorinated Anilines

Several established methods are employed for the synthesis of fluorinated anilines. These routes often involve the introduction of a nitrogen-containing functional group onto a pre-fluorinated aromatic ring, which is then converted to an amino group.

Nitration of Fluorinated Aromatics and Subsequent Reduction

A common and traditional method for preparing fluorinated anilines involves the nitration of a fluorinated aromatic compound, followed by the reduction of the resulting nitro group. google.comyoutube.com This electrophilic aromatic substitution reaction typically uses a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. youtube.comyoutube.com The fluorine atom on the aromatic ring influences the regioselectivity of the nitration.

The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium, platinum, or nickel, or reduction with metals in an acidic medium, like iron in acetic acid or hydrochloric acid. youtube.comncert.nic.in For example, 4-fluoroaniline (B128567) can be synthesized from fluorobenzene (B45895) via this two-step process. google.com

Table 1: Common Reagents for Nitration and Reduction

| Step | Reagent System | Purpose |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Introduction of a nitro group onto the aromatic ring. youtube.com |

| Reduction | H₂ / Pd-C | Reduction of the nitro group to a primary amine. youtube.com |

Halex Reaction (Chlorine-Fluorine Exchange) with Subsequent Hydrogenation

The Halex (Halide Exchange) reaction is a powerful method for introducing fluorine atoms into an aromatic ring, particularly those activated by electron-withdrawing groups like a nitro group. google.comwikipedia.org This nucleophilic aromatic substitution (SNAr) reaction involves treating an aromatic chloride with a source of fluoride (B91410) ions, such as potassium fluoride (KF) or cesium fluoride (CsF), at high temperatures in a polar aprotic solvent like DMSO or DMF. wikipedia.orgchemtube3d.comacsgcipr.org

This process is particularly useful for synthesizing fluoroanilines from chloronitrobenzenes. google.com The nitro group activates the chlorine atoms, especially in the ortho and para positions, for nucleophilic displacement by the fluoride ion. wikipedia.orggoogle.com Once the chlorine has been exchanged for fluorine, the nitro group is reduced to an aniline (B41778), typically through catalytic hydrogenation. google.comwikipedia.org For instance, 2,4-difluoroaniline (B146603) can be prepared from 2,4-dichloronitrobenzene (B57281) using this sequence. google.com

Table 2: Typical Conditions for the Halex Reaction

| Component | Example | Role |

|---|---|---|

| Substrate | Nitro-substituted Aryl Chloride | Starting material for fluorine introduction. wikipedia.org |

| Fluoride Source | Anhydrous Potassium Fluoride (KF) | Nucleophile for halogen exchange. wikipedia.org |

| Solvent | Dimethylsulfoxide (DMSO) | Polar aprotic solvent to facilitate the reaction. wikipedia.org |

Hofmann Degradation of Fluorinated Benzamides

The Hofmann degradation (or Hofmann rearrangement) is a method for converting a primary amide into a primary amine with one less carbon atom. ncert.nic.in This reaction involves treating the amide with bromine in an aqueous or ethanolic solution of a strong base, such as sodium hydroxide. ncert.nic.in For the synthesis of fluorinated anilines, this method starts with a fluorinated benzamide. The reaction proceeds through the migration of the aryl group from the carbonyl carbon to the nitrogen atom. ncert.nic.in This route can provide access to specific isomers that may be difficult to obtain through other methods, such as the synthesis of 2,6-difluoroaniline. google.com However, the yields for this degradation can be moderate, which may limit its industrial applicability. google.com

Palladium-Catalyzed C-N Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become highly versatile methods for forming carbon-nitrogen bonds. acs.orgmit.edu These reactions can be used to synthesize fluorinated anilines by coupling a fluorinated aryl halide or pseudohalide (like a triflate) with an amine source, or by coupling an aryl halide with a fluorinated amine. nih.govnih.govacs.org The development of sophisticated phosphine (B1218219) ligands has been crucial to the success and broad applicability of these methods, allowing for reactions to occur under milder conditions with a wide range of substrates. acs.org For example, fluorinated anilines can be synthesized by the palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides. nih.govnih.gov These reactions often employ a weak base like potassium phenoxide (KOPh) to accommodate the instability of the fluorinated aniline products under typical C-N coupling conditions. nih.govacs.org

Nucleophilic Radiofluorination via N-Arylsydnone Intermediates

For applications in positron emission tomography (PET), the introduction of the fluorine-18 (B77423) (¹⁸F) isotope is required. A practical method for the radiofluorination of anilines involves the use of N-arylsydnone intermediates. nih.govlookchem.com Sydnones are stable mesoionic heterocycles that can be prepared from anilines in a two-step process involving the formation of N-aryl glycines followed by N-nitrosation and cyclodehydration. nih.gov The electron-withdrawing nature of the sydnone (B8496669) ring activates the attached aromatic ring for metal-free nucleophilic aromatic substitution (SNAr) with [¹⁸F]fluoride. nih.gov This method offers a direct and regioselective route to preparing [¹⁸F]fluoroarenes from readily available anilines. nih.goviitkgp.ac.in

Specific Synthesis Protocols for 2-Fluoro-3-(trifluoromethoxy)aniline and Related Ortho-Trifluoromethoxylated Anilines

The synthesis of anilines bearing an ortho-trifluoromethoxy group presents a significant challenge in organic synthesis. A notable strategy involves an OCF₃ migration reaction. nih.gov This method provides access to a variety of ortho-OCF₃ aniline derivatives through a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF₃ migration. nih.gov

A detailed protocol for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, a related ortho-trifluoromethoxylated aniline derivative, has been reported. nih.gov The key steps are:

O-Trifluoromethylation : An N-aryl-N-hydroxyacetamide, such as methyl 4-(N-hydroxyacetamido)benzoate, is treated with an electrophilic trifluoromethylating agent, like Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), in the presence of a catalytic amount of cesium carbonate. This step yields the N-(trifluoromethoxy)acetamido intermediate. nih.gov

OCF₃ Migration : The intermediate is then heated in a solvent such as nitromethane (B149229), inducing a thermally-induced intramolecular migration of the OCF₃ group to the ortho position of the aromatic ring. nih.gov

This protocol is valued for its use of bench-stable reagents, operational simplicity, and good functional group tolerance. nih.gov The proposed mechanism for the migration involves a heterolytic cleavage of the N-OCF₃ bond, which forms a nitrenium ion and a trifluoromethoxide, followed by their recombination. nih.gov

While a direct, single-step synthesis for this compound is not prominently detailed in the provided context, its synthesis would likely involve a multi-step sequence adapting the principles outlined above. This could start with a suitably substituted precursor, such as 2-fluoroaniline (B146934) or 1-fluoro-2-(trifluoromethoxy)benzene, and applying reactions like nitration/reduction or amination to install the required functional groups in the correct positions.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-fluoroaniline |

| 2,4-difluoroaniline |

| 2,6-difluoroaniline |

| 1-fluoro-2-(trifluoromethoxy)benzene |

| N-aryl-N-hydroxyacetamide |

| Methyl 4-acetamido-3-(trifluoromethoxy)benzoate |

| Methyl 4-(N-hydroxyacetamido)benzoate |

| 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one |

| Benzamide |

| N-aryl glycine |

| Fluorobenzene |

| 2,4-dichloronitrobenzene |

| Acetanilide |

| Nitroacetanilide |

| p-nitroaniline |

| 2-chlorophenol |

| 1,2-dichloro-4-trifluoromethoxybenzene |

| 1,2-dichloro-5-nitro-4-trifluoromethoxy-benzene |

| 1,2-dichloro-3-nitro-4-trifluoromethoxy-benzene |

| 4,5-dichloro-2-trifluromethoxyaniline |

| 5,6-dichloro-2-trifluoro- methoxyaniline |

| 2-(Trifluoromethoxy)aniline |

| 3-(Trifluoromethoxy)aniline |

| 2,3,4-trifluoroaniline |

| 1,2,3,4 tetra fluoro benzene (B151609) |

| Pentafluorobenzene |

| 2-fluorobenzamide |

| Thiobenzamide |

| 4-Fluoro-N,N,2-trimethylaniline |

| 2-Trifluoromethylaniline |

| 2-chloronitrobenzene |

| 4-nitrochlorobenzene |

| 5-chloro-2-nitrobenzotrifluoride |

| 1,3-dichloro-4-nitrobenzene |

| 2,6-dichlorobenzonitrile |

| 1,3-difluorobenzene |

| meta-phenylbisazide |

| 2,4-difluoro-5-aminoaniline |

| 5-bromoindazole |

| Trifluoroethylamine |

| 4-[18F]fluorophenyl sydnone |

| Methyl 4-nitrobenzoate |

| Methyl 4-hydroxy acetamido benzoate |

| Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate |

| 2,3,4-trifluoronitrobenzene |

| N-acyl group-N-(2,3,4-trifluoro-benzene amido) propionic acid ester |

| Butanamide |

| Propanamine |

| Benzenamine |

| 1-fluoro-2,4-dinitrobenzene |

| 5-fluoro-2-nitrobenzotrifluoride |

| 1,3-difluoro-4-nitrobenzene |

| 2,6-difluorobenzonitrile |

| 2-fluoronitrobenzene |

| 1-fluoro-4-nitrobenzene |

| 1-chloro-2-fluoro-5-nitrobenzene |

| 1-chloro-4-fluoro-3-nitrobenzene |

| 1-chloro-2,4-dinitrobenzene |

| 4-methoxy-N,N-dimethylaniline |

O-Trifluoromethylation of N-Aryl-N-hydroxyacetamide followed by Intramolecular OCF3 Migration

The proposed mechanism for the migration step involves a heterolytic cleavage of the N–OCF3 bond. nih.govnih.gov This cleavage results in the formation of a short-lived ion pair, consisting of a nitrenium ion and a trifluoromethoxide anion, which then rapidly recombine to form the C–OCF3 bond at the ortho position of the aromatic ring. nih.gov

Togni Reagent II, chemically known as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, is a key electrophilic trifluoromethylating agent used in the first step of this synthesis. enamine.netwikipedia.orgtcichemicals.com It is a stable, crystalline solid that facilitates the transfer of a CF3 group to the hydroxylamine (B1172632) oxygen of the N-Aryl-N-hydroxyacetamide substrate. enamine.netmdpi.com This hypervalent iodine compound is effective for the trifluoromethylation of various nucleophiles under mild conditions. enamine.netenamine.net The reaction is typically performed in the presence of a weak base. mdpi.com

The O-trifluoromethylation step is generally carried out using Togni Reagent II in the presence of a catalytic amount of a base, such as cesium carbonate (Cs2CO3), in a suitable solvent like chloroform (B151607) at room temperature. nih.gov This initial reaction forms the N-(trifluoromethoxy)acetamido intermediate. nih.gov

The subsequent intramolecular OCF3 migration is thermally induced. The isolated N-(trifluoromethoxy) intermediate is heated in a solvent such as nitromethane (MeNO2) at temperatures ranging from 50 to 140 °C, depending on the substrate's electronic properties. nih.govnih.gov This heating step promotes the rearrangement to yield the final ortho-trifluoromethoxylated aniline product. nih.gov For electron-deficient substrates, higher temperatures are generally required to facilitate the migration. mdpi.com

Table 1: Representative Reaction Conditions for OCF3 Migration

| Entry | Starting Material | O-Trifluoromethylation Conditions | Migration Conditions | Product | Yield |

|---|

Data sourced from a detailed experimental protocol for a representative substrate. nih.gov

This synthetic protocol is applicable to a broad spectrum of N-aryl-N-hydroxyacetamide substrates, demonstrating high tolerance for various functional groups. nih.gov The reaction accommodates both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.gov However, the electronic nature of the substituents influences the conditions required for the migration step. mdpi.com

A key limitation is observed with N-aryl rings that are highly electron-rich. These substrates may lead to unstable N-(trifluoromethoxy)-N-aniline intermediates that are difficult to isolate and may decompose. nih.gov Conversely, compounds with electron-deficient N-aryl rings are typically stable at room temperature and require heating to induce the OCF3 migration. nih.gov The migration is highly regioselective, yielding almost exclusively the ortho-substituted product, with minimal formation of the para-isomer. nih.gov

Synthesis through Deprotonation and Iodination followed by Copper-Catalyzed Amination (for analogous compounds)

An alternative synthetic route, demonstrated for analogous polysubstituted trifluoromethyl anilines, involves a multi-step process beginning with a highly fluorinated benzene derivative. researchgate.net This strategy employs deprotonation and subsequent iodination of the aromatic ring, followed by a copper-catalyzed amination to introduce the aniline functional group. researchgate.net

In a specific example for the synthesis of 2,4,6-Tris(trifluoromethyl)aniline, the starting material 1,3,5-tris(trifluoromethyl)benzene (B44845) undergoes deprotonation followed by iodination to yield an iodinated intermediate. researchgate.net This intermediate is then subjected to a copper-catalyzed amination reaction to afford the final aniline product. researchgate.net This methodology highlights a pathway for constructing highly fluorinated aniline structures, which could be adapted for related compounds.

Synthesis of Derivatives and Related Compounds

Fluorinated anilines, such as this compound, are valuable intermediates for the synthesis of more complex molecules, including those with heterocyclic frameworks. The O-trifluoromethylation/OCF3-migration methodology has been successfully applied to N-protected hydroxylamines derived from heteroaromatic systems like pyridines and pyrimidines, allowing for the synthesis of OCF3-substituted heteroaromatic amines. mdpi.com

Furthermore, related fluorinated aromatic compounds serve as precursors for various heterocyclic systems. For example, methods exist for introducing perfluoroalkyl sulfide (B99878) (SRF) groups into heterocyclic compounds, such as the reaction of tetrafluoropyridazine (B1595357) with reagents that generate CF3S groups. nih.gov While distinct from the OCF3 group, these reactions illustrate the general utility of fluorinated aromatics in building complex heterocyclic structures relevant to medicinal and materials chemistry. nih.govgoogle.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-Aryl-N-hydroxyacetamide |

| Togni Reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) |

| Cesium carbonate |

| Chloroform |

| Nitromethane |

| Methyl 4-(N-hydroxyacetamido)benzoate |

| Methyl 4-acetamido-3-(trifluoromethoxy)benzoate |

| 2,4,6-Tris(trifluoromethyl)aniline |

| 1,3,5-tris(trifluoromethyl)benzene |

| Pyridine |

| Pyrimidine |

Synthesis of Triarylmethane Derivatives

Triarylmethanes (TRAMs) are a class of compounds with a wide range of applications, including as dyes, photochromic agents, and fluorescent probes. rsc.org The synthesis of triarylmethane derivatives from this compound can be approached through established methods for the arylation of anilines. A particularly effective and adaptable method is the double Friedel-Crafts reaction between anilines and aromatic aldehydes, catalyzed by a Brönsted acidic ionic liquid. rsc.org

This methodology has proven successful for a variety of primary, secondary, and tertiary anilines, including those with electron-withdrawing substituents. rsc.org The reaction is typically performed under metal- and solvent-free conditions, making it a greener and more efficient alternative to traditional methods. rsc.org

A plausible synthetic route for a triarylmethane derivative starting from this compound would involve its reaction with an aromatic aldehyde in the presence of a Brönsted acidic ionic liquid catalyst, such as [bsmim][NTf₂]. rsc.org The reaction's progress and yield would be influenced by the specific aldehyde used and the reaction conditions.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Type |

|---|---|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Brönsted Acidic Ionic Liquid (e.g., [bsmim][NTf₂]) | Solvent-free, 80-100 °C | Triarylmethane Derivative |

Preparation of Functionalized Amides and Esters

The synthesis of functionalized amides and esters from this compound provides access to a diverse range of compounds with potential biological activity. A notable method for the preparation of ortho-trifluoromethoxylated aniline derivatives, which are a form of functionalized amides, involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF₃ migration. bohrium.com

This user-friendly protocol utilizes bench-stable reagents, such as Togni reagent II, and is amenable to scale-up. bohrium.com The reaction demonstrates high functional-group tolerance, accommodating esters, ketones, nitriles, ethers, and halogens. bohrium.com The process begins with the O-trifluoromethylation of the corresponding N-hydroxyacetamide derivative, which then undergoes a thermal rearrangement to yield the ortho-trifluoromethoxylated aniline product. bohrium.com

For the preparation of functionalized esters from this compound, a copper-catalyzed deaminative esterification represents a viable approach. This method involves the conversion of the aniline to a diazonium salt, which then reacts with a carboxylic acid in the presence of a copper catalyst to form the corresponding aryl ester. nih.gov This reaction is advantageous as it leverages the vast pool of commercially available anilines and carboxylic acids to expand the accessible chemical space for ester synthesis. nih.gov

| Target Derivative | Synthetic Method | Key Reagents | General Applicability |

|---|---|---|---|

| Functionalized Amide (ortho-OCF₃ aniline) | O-Trifluoromethylation and Intramolecular OCF₃ Migration | N-aryl-N-hydroxyacetamide precursor, Togni reagent II, Cs₂CO₃ | Broad functional group tolerance; scalable. bohrium.com |

| Functionalized Ester | Copper-Catalyzed Deaminative Esterification | Diazonium salt of the aniline, Carboxylic acid, Copper catalyst | Complements traditional esterification; suitable for diverse anilines. nih.gov |

Challenges and Advancements in Trifluoromethoxylation Chemistry

The introduction of the trifluoromethoxy group into organic molecules presents unique challenges, primarily related to the reactivity and handling of trifluoromethoxylating reagents. mdpi.comresearchgate.net However, significant progress has been made in developing safer and more efficient protocols. mdpi.comsci-hub.se

Historically, trifluoromethoxylation reactions have relied on reagents that are either highly toxic, gaseous, or thermally unstable. mdpi.com For instance, the use of fluorophosgene in the preparation of fluoroformates is hampered by its extreme toxicity. mdpi.com Similarly, early trifluoromethylthiolation reagents like trifluoromethanethiol (B74822) (CF₃SH) and bis(trifluoromethyl) disulfide (CF₃SSCF₃) are hazardous gases, which limits their widespread application. mdpi.com Another reagent, trifluoromethyl triflate (TFMT), while effective, is a highly volatile liquid (boiling point 19 °C), making it difficult to handle in a standard laboratory setting. mdpi.com

To address these safety and handling concerns, the field has seen the development of more stable and less hazardous reagents. Hypervalent iodine reagents, such as those developed by Togni, are bench-stable solids that can be used for the trifluoromethylation of various nucleophiles. mdpi.com Umemoto's reagents, which are electrophilic trifluoromethylating agents, also offer improved handling characteristics compared to their gaseous predecessors. mdpi.com

| Reagent Class | Examples | Challenges | Advancements |

|---|---|---|---|

| Traditional Gaseous/Volatile | CF₃SH, CF₃SSCF₃, TFMT | High toxicity, difficult to handle, specialized equipment required. mdpi.com | Largely superseded by safer alternatives. |

| Hypervalent Iodine | Togni Reagents | Can be expensive for large-scale synthesis. mdpi.com | Bench-stable solids, user-friendly. mdpi.com |

| Electrophilic | Umemoto Reagents | Can require specific activation conditions. mdpi.com | Improved stability and handling. mdpi.com |

A significant advancement in trifluoromethoxylation chemistry has been the development of protocols that are not only safer but also scalable for industrial applications. nih.gov The use of trifluoroacetic anhydride (B1165640) as a trifluoromethyl source in a photoredox-catalyzed reaction is a prime example of a scalable and operationally simple protocol. nih.gov This method allows for the trifluoromethylation of a range of substrates in both batch and flow systems, making it suitable for pharmaceutical manufacturing. nih.govacs.org

Another key development is trifluoromethyl nonafluorobutanesulfonate (TFNf), a bench-stable, reactive, and scalable trifluoromethoxylating reagent. mdpi.com TFNf is an easy-to-handle liquid that can be prepared safely on a large scale. mdpi.com Its synthetic utility has been demonstrated in the high-yielding nucleophilic trifluoromethoxylation of various substrates. mdpi.com The development of such user-friendly reagents and protocols is crucial for the broader adoption of trifluoromethoxylation in drug discovery and materials science. mdpi.comsci-hub.se

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy (FT-IR and FT-Raman)

Experimental Spectral Analysis and Band Assignments

Specific Fourier Transform Infrared (FT-IR) and FT-Raman spectra for 2-fluoro-3-(trifluoromethoxy)aniline have not been located in the reviewed literature. For related fluoro- and trifluoromethyl-substituted anilines, the vibrational spectra are complex, with characteristic bands arising from the aniline (B41778) moiety and the substituents.

Generally, for substituted anilines, the following assignments are expected:

N-H Vibrations: The NH₂ group typically shows asymmetric and symmetric stretching vibrations in the 3400-3500 cm⁻¹ region. The N-H scissoring mode is expected around 1600-1650 cm⁻¹.

Aromatic Ring Vibrations: C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. C=C stretching vibrations within the ring are observed in the 1400-1600 cm⁻¹ range.

C-F and C-O-C Vibrations: The C-F stretching vibration from the fluoro-substituent and the vibrations associated with the trifluoromethoxy (-OCF₃) group, including C-O and C-F stretches, would be expected in the fingerprint region (below 1400 cm⁻¹). The strong C-F stretching modes of the -OCF₃ group typically appear in the 1000-1300 cm⁻¹ range.

A complete assignment would require theoretical calculations (e.g., Density Functional Theory, DFT) to complement experimental data, which is a common practice for the vibrational analysis of complex molecules.

Effects of Substituent Positions on Vibrational Spectra

The positions of the fluoro and trifluoromethoxy groups on the aniline ring significantly influence the vibrational frequencies. The electron-withdrawing nature of both the fluorine atom and the trifluoromethoxy group affects the electron density of the aromatic ring and the amino group, thereby altering the force constants of the associated bonds.

The "ortho" position of the fluorine atom relative to the amino group can lead to intramolecular interactions (e.g., hydrogen bonding) that may shift the N-H stretching frequencies. The relative positions of the two fluorine-containing substituents will also affect the coupling of vibrational modes, leading to unique patterns in the fingerprint region of the IR and Raman spectra. Studies on various isomers of substituted benzenes have demonstrated that both the number and the position of substituents control vibrational coupling and energy transfer, resulting in distinct spectral features for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Chemical Shift Analysis

In the ¹³C NMR spectrum, the carbon atoms would exhibit characteristic chemical shifts influenced by the attached substituents. The carbon attached to the trifluoromethoxy group is expected to appear as a quartet due to coupling with the three fluorine atoms, a feature observed in other trifluoromethoxylated aromatic compounds. Similarly, the carbons near the fluorine atom will show splitting due to C-F coupling.

Fluorine NMR (¹⁹F NMR) for Characterization of Fluorinated Moiety

¹⁹F NMR is a crucial technique for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum: one for the fluorine atom attached directly to the aromatic ring and another for the trifluoromethoxy group.

Based on data for similar structures, the chemical shift for the -OCF₃ group is anticipated to be around -58 ppm. The exact chemical shift is sensitive to the electronic environment, and the presence of the adjacent fluorine and amino groups would influence its precise value. The fluorine atom on the ring would have a different chemical shift, and both signals could exhibit coupling to nearby protons.

Other Spectroscopic Methods (e.g., UV-Vis, Mass Spectrometry)

UV-Vis Spectroscopy: The ultraviolet-visible spectrum of an aniline derivative is characterized by absorption bands related to π→π* transitions of the benzene (B151609) ring. The presence of the amino group (an auxochrome) and the fluoro and trifluoromethoxy substituents would cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. Specific experimental UV-Vis data for this compound is not available in the surveyed literature. For a related compound, 3-(trifluoromethyl)aniline, an absorption maximum is reported at 263 nm.

Mass Spectrometry: In mass spectrometry, this compound (molecular formula C₇H₅F₄NO) would show a molecular ion peak corresponding to its molecular weight (195.11 g/mol ). The fragmentation pattern would be characteristic of the structure, likely involving the loss of fragments such as -OCF₃, -CF₃, or CO, leading to the formation of stable ions. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent molecule and its fragments.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of aniline (B41778) derivatives. Methodologies such as the B3LYP (Becke's three-parameter hybrid functional using the Lee, Yang, and Parr correlation functional) combined with various basis sets like 6-311++G(d,p) are frequently employed to achieve a balance between computational cost and accuracy. asianpubs.orgresearchgate.net These calculations provide a detailed understanding of the molecule's fundamental characteristics in its ground state.

The first step in a computational analysis is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule—the configuration with the minimum energy. For substituted anilines, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. nanobioletters.com

In 2-Fluoro-3-(trifluoromethoxy)aniline, the geometry is influenced by the electronic effects of the three substituents on the benzene (B151609) ring: the electron-donating amino (-NH₂) group and the electron-withdrawing fluoro (-F) and trifluoromethoxy (-OCF₃) groups. The presence of these groups can cause slight distortions in the benzene ring from a perfect hexagon. nanobioletters.com DFT calculations for similar fluoroaniline (B8554772) and trifluoromethyl aniline molecules have been performed, providing a reference for the expected structural parameters. umanitoba.caresearchgate.net For instance, the C-N bond length and the pyramidalization at the nitrogen atom are key parameters influenced by intramolecular interactions.

Table 1: Predicted Geometrical Parameters for Aniline Derivatives based on DFT Calculations

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) | Notes |

| C-C (ring) | 1.38 - 1.40 | - | Varies slightly depending on substitution. |

| C-N | ~1.39 - 1.40 | - | Shorter than a typical C-N single bond due to resonance. |

| N-H | ~1.01 | - | Typical N-H bond length. |

| C-F | ~1.35 - 1.38 | - | Characteristic length for an aryl fluoride (B91410). |

| C-O | ~1.36 | - | Influenced by the trifluoromethyl group. |

| O-CF₃ | ~1.42 | - | Typical C-O single bond length. |

| ∠C-C-C (ring) | 118 - 123 | Varies from the ideal 120° due to substituent effects. | |

| ∠H-N-H | ~112 | Reflects the sp³-like character of the nitrogen atom. |

Note: The data in this table are representative values from DFT studies on analogous substituted anilines and serve as an estimation for this compound.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. asianpubs.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the fundamental vibrational modes of the molecule. These modes include stretching, bending, and torsional motions of the atoms.

For substituted anilines, characteristic vibrational frequencies can be assigned to specific functional groups. researchgate.net For example, the N-H stretching vibrations of the amino group are typically observed in the 3400-3500 cm⁻¹ region. The C-F stretching mode and the vibrations associated with the -OCF₃ group also appear at distinct frequencies. researchgate.net

A common practice is to scale the calculated frequencies by a specific factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and limitations in the theoretical model, which generally leads to excellent agreement between the theoretical and experimental spectra. asianpubs.org This correlation allows for a definitive assignment of the absorption bands observed in experimental FT-IR and FT-Raman spectra.

Table 2: Representative Vibrational Frequencies for Substituted Anilines

| Vibrational Mode | Calculated/Scaled Frequency Range (cm⁻¹) | Experimental Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 | ~3480 |

| N-H Symmetric Stretch | ~3410 | ~3390 |

| C-H Stretch (Aromatic) | 3050 - 3100 | 3040 - 3090 |

| C=C Stretch (Aromatic) | 1580 - 1620 | 1570 - 1610 |

| N-H Scissoring | ~1615 | ~1600 |

| C-F Stretch | 1150 - 1250 | 1160 - 1240 |

| C-O-C Asymmetric Stretch | 1200 - 1300 | 1210 - 1290 |

| CF₃ Symmetric Stretch | ~1140 | ~1130 |

Note: Frequencies are based on studies of molecules with similar functional groups, such as fluoroanilines and compounds containing trifluoromethoxy groups. asianpubs.orgresearchgate.netresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. wuxiapptec.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of the lowest electronic transition. science.gov

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting their electron-donating nature. Conversely, the LUMO is likely distributed over the aromatic ring and influenced by the electron-withdrawing fluoro and trifluoromethoxy groups. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. wuxiapptec.com Time-dependent DFT (TD-DFT) calculations are often used to predict electronic absorption spectra (UV-Vis) and analyze the nature of electronic transitions, which are typically from HOMO to LUMO. researchgate.net

Table 3: Frontier Orbital Energies and Energy Gaps for Related Aniline Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Aniline | -5.14 | -0.15 | 4.99 |

| 3-Fluoroaniline | -5.32 | -0.21 | 5.11 |

| 3-(Trifluoromethyl)aniline | -5.78 | -0.65 | 5.13 |

Note: Values are representative and calculated using DFT methods. The exact values for this compound would depend on the specific computational level of theory. researchgate.netsemanticscholar.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. thaiscience.info The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are typically found around electronegative atoms.

Blue Regions : Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack.

Green Regions : Represent neutral or zero potential.

For this compound, the MEP surface is expected to show a significant negative potential (red) around the nitrogen atom of the amino group, as well as the fluorine and oxygen atoms, due to their high electronegativity and lone pairs of electrons. thaiscience.inforesearchgate.net Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding. This analysis helps in understanding intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and orbital interactions. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align with the familiar Lewis structure concept. wisc.edu

Table 4: Key NBO Donor-Acceptor Interactions in Substituted Anilines

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C-C) | High | Resonance/Delocalization |

| LP (F) | σ* (C-C) | Moderate | Hyperconjugation |

| LP (O) | σ* (C-C) | Moderate | Hyperconjugation |

| σ (C-H) | σ* (C-C) | Low | Hyperconjugation |

Note: LP denotes a lone pair. The E(2) values are qualitative indicators based on NBO analyses of analogous systems. researchgate.netresearchgate.net

Quantum Chemical Descriptors and Reactivity Predictions

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. researchgate.net These descriptors provide a quantitative measure of different aspects of chemical behavior.

Ionization Potential (I) : The energy required to remove an electron. Approximated as I ≈ -E_HOMO.

Electron Affinity (A) : The energy released when an electron is added. Approximated as A ≈ -E_LUMO.

Electronegativity (χ) : The ability to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η) : Resistance to change in electron distribution. Calculated as η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a high hardness, indicating lower reactivity.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η). It measures the capacity of a molecule to receive electrons.

Electrophilicity Index (ω) : A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. Calculated as ω = χ² / (2η).

These descriptors, derived from DFT calculations, allow for a quantitative comparison of the reactivity of this compound with other related compounds, providing a framework for predicting its behavior in chemical reactions. thaiscience.info

Table 5: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E_HOMO | Tendency to donate electrons. |

| Electron Affinity (A) | A ≈ -E_LUMO | Tendency to accept electrons. |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting power. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation; stability. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic character. |

Theoretical Studies on Nonlinear Optical (NLO) Properties

A comprehensive review of scientific literature and chemical databases reveals a lack of specific theoretical or experimental studies focused on the nonlinear optical (NLO) properties of this compound. While research exists on the NLO properties of other fluorinated aniline derivatives, which are investigated for their potential in optoelectronic applications due to the influence of electron-donating and withdrawing groups on their hyperpolarizability, no dedicated studies containing data for this compound have been published. Therefore, no data tables on its dipole moment, polarizability, or first-order hyperpolarizability are available.

Mechanistic Computational Studies

Similarly, there are no specific published mechanistic computational studies detailing the reaction pathways, transition states, or intermediates involving this compound. Mechanistic studies on related classes of compounds, such as the intramolecular migration of trifluoromethoxy (OCF3) groups in N-aryl-N-hydroxylamine derivatives to form ortho-OCF3 aniline compounds, have been investigated through a combination of experimental and computational methods. nih.govnih.gov These studies propose mechanisms involving the heterolytic cleavage of the N–OCF3 bond. nih.gov However, computational data and specific mechanistic pathways for reactions directly involving this compound are not present in the current body of scientific literature.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

The distinct combination of functional groups in 2-Fluoro-3-(trifluoromethoxy)aniline makes it an important intermediate for constructing elaborate molecular frameworks. Its utility stems from the reactivity of the aniline (B41778) amine group and the influence of the fluorine and trifluoromethoxy substituents on the aromatic ring.

The structure of this compound is particularly well-suited for the synthesis of complex heterocyclic systems. The presence of a fluorine atom at the ortho position to the amine group is a key feature that facilitates nucleophilic aromatic substitution reactions. This reactivity allows for the construction of fused ring systems, making it an excellent precursor for a variety of bicyclic and tricyclic heterocycles. ossila.com

Analogous compounds, such as other ortho-fluorinated anilines, are effectively used to synthesize quinoxalines, quinolines, benzoimidazotriazines, phenazines, and phenoxazines. ossila.com The general strategy involves the condensation of the aniline derivative with a suitable partner, where the ortho-fluoro group acts as a leaving group to enable ring closure, a fundamental step in forming these complex heterocyclic structures.

Table 1: Heterocyclic Systems Potentially Synthesized from Ortho-Fluoroaniline Precursors

| Heterocycle Class | Ring System | Significance |

|---|---|---|

| Bicyclic | Quinoxalines | Core structures in various pharmaceuticals and dyes. |

| Quinolines | Found in numerous natural products and synthetic drugs with diverse biological activities. | |

| Tricyclic | Benzoimidazotriazines | Investigated for applications in medicinal chemistry, including as enzyme inhibitors. ossila.com |

| Phenazines | Possess redox properties and are studied for their electronic and biological applications. | |

| Phenoxazines | Form the core of certain dyes and are explored as scaffolds in medicinal chemistry. |

Fluorinated anilines are indispensable building blocks in the creation of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals. ontosight.ai The incorporation of fluorine-containing groups like the trifluoromethoxy group is a well-established strategy in medicinal chemistry to modulate a molecule's properties. ontosight.ainih.gov The trifluoromethoxy group, in particular, can enhance metabolic stability and lipophilicity, which are critical parameters for the efficacy of drug candidates and agrochemicals. ontosight.ai Consequently, this compound serves as a valuable intermediate, providing a scaffold that introduces these beneficial fluorine moieties into the final target molecules. ontosight.ainih.gov

Table 2: Contribution of Structural Features to Pharmaceutical and Agrochemical Synthesis

| Structural Feature | Property Conferred | Impact on Final Product |

|---|---|---|

| Aniline Core | Reactive nucleophilic center | Allows for facile chemical modification and construction of larger molecules. |

| Ortho-Fluoro Group | Activates ring for nucleophilic substitution | Enables efficient synthesis of fused heterocyclic systems. ossila.com |

| Trifluoromethoxy (-OCF₃) Group | High lipophilicity, metabolic stability, strong electron-withdrawing nature | Can improve bioavailability, increase biological half-life, and enhance binding affinity to target proteins. ontosight.ai |

Fluorinated anilines are recognized in organic synthesis as versatile reagents for the preparation of other fluorinated amine compounds. cymitquimica.com While the broader class of fluorinated anilines serves this purpose, specific research detailing the direct synthesis of fluorinated allylamines from this compound is not extensively documented in the available literature. However, its foundational structure as a fluorinated amine makes it a candidate for investigation in synthetic routes aimed at producing novel fluorinated molecules, including those with allylic functionality.

Contributions to Medicinal Chemistry Research

The unique electronic and steric properties of this compound make it a compound of significant interest in medicinal chemistry. The trifluoromethoxy group is particularly valued for its ability to act as a "super-halogen," conferring properties that can enhance the pharmacological profile of a drug candidate.

Building blocks containing trifluoromethyl or trifluoromethoxy groups are of high interest in the design and synthesis of enzyme inhibitors. These groups can enhance binding affinity to target enzymes and improve metabolic stability. For instance, research has shown that molecules incorporating trifluoromethyl ketones can function as effective inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.govnih.gov

While the direct use of this compound in the synthesis of HDAC or lymphocyte-specific kinase (Lck) inhibitors is not specifically detailed, its role as a key pharmaceutical intermediate makes it a valuable starting material for creating libraries of novel compounds to be screened for such activities. ontosight.ainih.gov The strategic inclusion of the trifluoromethoxy group from this precursor could lead to the development of potent and selective enzyme inhibitors.

Table 3: Role of Fluorinated Moieties in Enzyme Inhibitor Design

| Fluorinated Group | Physicochemical Effect | Potential Therapeutic Benefit |

|---|---|---|

| Trifluoromethyl (-CF₃) | Strong electron-withdrawing, increased lipophilicity | Can enhance binding interactions within enzyme active sites and improve cell permeability. nih.gov |

| Trifluoromethoxy (-OCF₃) | Very high lipophilicity, metabolic shield | Can increase drug potency, bioavailability, and duration of action. ontosight.ai |

The development of new analgesic agents is a critical area of pharmaceutical research. Evidence from synthetic chemistry shows that fluorinated anilines are key precursors for potent analgesics. Specifically, a closely related compound, 2-fluoro-4-(trifluoromethyl)aniline, is utilized as a building block in the synthesis of ocfentanil derivatives, which are a class of analgesics. ossila.com This established synthetic pathway highlights the importance of the ortho-fluoroaniline scaffold in creating molecules with analgesic properties. By analogy, this compound represents a highly valuable and relevant starting material for the research and development of novel analgesics.

Research in Antimicrobial Agents

While specific antimicrobial studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of fluoro- and trifluoromethyl-substituted aniline derivatives has demonstrated significant potential as antimicrobial agents. The inclusion of fluorine and trifluoromethyl groups in organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and increase lipophilicity, which can facilitate cell membrane penetration.

Research into related compounds underscores the potential of this chemical scaffold. For instance, a series of novel fluoro and trifluoromethyl-substituted salicylanilide (B1680751) derivatives have been synthesized and evaluated for their activity against multidrug-resistant (MDR) Staphylococcus aureus. nih.gov One of the most potent compounds identified was 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, which demonstrated excellent activity against nine methicillin-resistant S. aureus (MRSA) and three vancomycin-resistant S. aureus (VRSA) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.031 to 0.062 µg/mL. nih.gov

Furthermore, studies on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, synthesized from trifluoromethyl-anilines, have shown their efficacy as growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov These compounds were also found to be effective in preventing and eradicating biofilms formed by MRSA and Enterococcus faecalis. nih.gov The structural similarities of these active compounds to derivatives that could be synthesized from this compound suggest that it is a promising starting material for the development of new antimicrobial agents.

**Table 1: Antimicrobial Activity of Selected Fluoro and Trifluoromethyl-Substituted Salicylanilide Derivatives against *S. aureus***

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | Methicillin-Resistant S. aureus (MRSA) | 0.031 - 0.062 |

| Vancomycin-Resistant S. aureus (VRSA) | 0.031 - 0.062 | |

| Various other fluoro and trifluoromethyl-substituted salicylanilides | S. aureus | 0.25 - 64 |

Applications in Anticancer Activities

The incorporation of trifluoromethyl (-CF3) groups into molecular structures is a key strategy in the design of modern anticancer drugs. nih.gov The -CF3 group can enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved therapeutic efficacy. nih.gov While direct in vitro anticancer activity of this compound has not been extensively reported, its structural motifs are present in numerous compounds with demonstrated anticancer properties.

For example, new derivatives of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. nih.gov One of the most active compounds, 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, exhibited significant cytotoxic effects against melanoma (A375 and C32), prostate (DU145), and breast cancer (MCF-7/WT) cell lines. nih.gov

Another study focused on gefitinib-1,2,3-triazole derivatives, where some of the synthesized compounds showed excellent antitumor activity against non-small cell lung cancer cell lines (NCI-H1299, A549, and NCI-H1437). nih.gov The half-maximal inhibitory concentration (IC50) values for the most potent compounds were significantly lower than the parent drug, gefitinib. nih.gov These findings highlight the potential of utilizing fluorinated anilines like this compound as precursors for the synthesis of novel and potent anticancer agents. The presence of both fluoro and trifluoromethoxy groups could offer unique advantages in terms of biological activity and pharmacokinetic profile.

Table 2: In Vitro Anticancer Activity of a Selected 5-Trifluoromethyl-Thiazolo[4,5-d]pyrimidine Derivative

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32) | 24.4 |

| Melanoma (A375) | 25.4 | |

| Breast Cancer (MCF-7/WT) | >100 | |

| Prostate Cancer (DU145) | >100 |

Advanced Materials Research

Potential in Nonlinear Optical (NLO) Materials

Aniline and its derivatives are known to be promising candidates for the development of nonlinear optical (NLO) materials due to their tunable electronic and structural properties. bohrium.com Organic NLO materials are of great interest for applications in optoelectronics, including optical switching and signal processing, owing to their large NLO responses and fast response times. researchgate.net The NLO properties of aniline-based molecules can be enhanced by the introduction of electron-donating and electron-withdrawing groups, which can increase the molecular hyperpolarizability. bohrium.com

While the NLO properties of this compound have not been specifically detailed in the available literature, theoretical and experimental studies on related halogenated anilines suggest its potential in this field. For instance, a combined experimental and theoretical vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline (B1329471) has indicated their potential usefulness in NLO materials. semanticscholar.org The presence of the strongly electron-withdrawing trifluoromethyl group in conjunction with a halogen atom can lead to a significant charge asymmetry in the molecule, which is a key requirement for second-order NLO activity.

Computational studies on halogenated aniline oligomers have also shown that the introduction of fluorine atoms can lead to high values of the first (β) and second (γ) hyperpolarizabilities. bohrium.com The combination of a fluoro and a trifluoromethoxy group in this compound could therefore result in a molecule with a substantial dipole moment and hyperpolarizability, making it a promising building block for the synthesis of novel NLO materials. Further experimental and theoretical investigations would be necessary to fully characterize the NLO properties of this specific compound and materials derived from it.

Environmental Implications and Research Needs for Fluorinated Compounds

Formation and Toxicity of Degradation Products (e.g., Trifluoroacetic Acid)

The degradation of complex fluorinated molecules often does not lead to complete mineralization but results in the formation of highly persistent terminal products. unep.org A prominent example is Trifluoroacetic acid (TFA), which is a final degradation product of many fluorinated compounds, including certain refrigerants, pharmaceuticals, and pesticides containing a trifluoromethyl (-CF₃) or related group. researchgate.netpfasfree.org.ukwikipedia.org

The trifluoromethoxy (-OCF₃) group in 2-Fluoro-3-(trifluoromethoxy)aniline is a potential precursor to TFA. Environmental degradation processes, such as atmospheric photooxidation, could cleave this group from the aromatic ring, leading to the formation of TFA. confex.comconfex.com TFA is extremely persistent in the environment, highly water-soluble, and does not appear to have significant natural degradation pathways. researchgate.netwikipedia.org Its high mobility allows it to spread rapidly through the water cycle. pfasfree.org.uk

Due to the widespread use of precursor compounds, TFA is now found ubiquitously in the environment, detected in rainwater, oceans, soil, and plants. ages.atresearchgate.net While its acute toxicity is low, concerns exist regarding its long-term effects due to its irreversible accumulation. ages.attoxicdocs.org Studies in mammals have identified the liver as a target organ following repeated administration, and there are indications of reproductive toxicity. ages.atresearchgate.nettoxicdocs.org The German Federal Agency for Chemicals has proposed classifying TFA as toxic to reproduction. ages.at

Table 2: Overview of Trifluoroacetic Acid (TFA)

| Aspect | Description | Source(s) |

|---|---|---|

| Formation | A terminal degradation product of many fluorinated gases, pesticides, and pharmaceuticals. | researchgate.netpfasfree.org.ukwikipedia.org |

| Environmental Fate | Extremely persistent, highly mobile in water, and accumulates in the environment. | pfasfree.org.ukwikipedia.orgresearchgate.net |

| Toxicity Profile | Low acute toxicity; concerns about chronic effects, liver toxicity, and potential reproductive toxicity. | ages.atresearchgate.nettoxicdocs.org |

Research Gaps and Future Directions in Environmental Risk Assessment

Despite growing awareness, significant knowledge gaps hinder a comprehensive environmental risk assessment for the vast number of fluorinated compounds in use. ct.goveuropa.eu

Key research gaps include:

Limited Toxicological Data: Of the thousands of PFAS that exist, reliable toxicological data is available for only a small fraction. ct.gov There is a pressing need for more data on the ecotoxicity of "emerging" PFAS and their degradation products. researchgate.netct.gov

Fate of Precursors: While the persistence of terminal products like TFA is known, the specific degradation pathways and transformation rates for many precursor compounds under various environmental conditions are not well understood. nih.gov Understanding how a molecule's structure impacts its potential to form TFA is critical. confex.com

Mixture Effects: Organisms in the environment are exposed to a complex mixture of various PFAS and other chemicals. Assessing the cumulative and synergistic effects of these mixtures remains a major challenge for risk assessment. oup.com

Analytical Challenges: Identifying and quantifying the full range of organofluorine compounds in environmental samples is difficult. A significant portion of the total organofluorine measured in samples often remains unidentified by targeted analyses. mdpi.comnih.gov

Future research should focus on developing improved risk assessment models that account for the long-term persistence and bioaccumulation potential of fluorinated substances. acs.org There is a need for more efficient methods to screen the vast number of fluorinated chemicals for persistence and toxicity. Furthermore, research into remediation technologies and the design of less persistent, more environmentally benign fluorinated alternatives are crucial for mitigating future environmental contamination. researchgate.netwechemglobal.com

Future Research Directions and Outlook

Development of Novel Synthetic Methodologies

The synthesis of trifluoromethoxylated aromatic compounds, particularly with specific regiochemistry, remains a formidable challenge in organic synthesis. nih.gov Conventional methods often require harsh conditions, multi-step procedures, and expensive or toxic reagents, which can limit their broad applicability. nih.govresearchgate.netnih.gov Future research will likely focus on developing more efficient, direct, and scalable synthetic routes to 2-Fluoro-3-(trifluoromethoxy)aniline and its derivatives.

A key area of development will be the refinement of existing methods, such as the two-step sequence involving O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF3 migration. researchgate.netnih.gov This protocol has proven effective for a range of ortho-OCF3 aniline (B41778) derivatives. nih.gov However, future work could aim to transform this into a more efficient one-pot synthesis or develop catalytic versions to improve atom economy and reduce waste. nih.gov

The exploration of novel trifluoromethoxylating reagents is another critical frontier. While reagents like those developed by Togni and Umemoto have advanced the field, their cost can be a barrier for large-scale applications. mdpi.comresearchgate.net Research into new, shelf-stable, and more economical sources of the electrophilic "OCF3" group is highly desirable. Furthermore, transition-metal-catalyzed cross-coupling reactions present a promising avenue for the direct and regioselective introduction of the trifluoromethoxy group onto a pre-functionalized fluoroaniline (B8554772) core. The development of suitable catalysts and reaction conditions that can selectively functionalize the C-H bond at the 3-position of a 2-fluoroaniline (B146934) derivative would represent a significant breakthrough. nih.govresearchgate.net

| Synthetic Challenge | Potential Future Approach | Desired Outcome |

| Multi-step synthesis | One-pot reactions, Tandem catalysis | Increased efficiency, Reduced waste |

| Limited regioselectivity | Directed C-H functionalization, Novel catalyst design | Precise control over isomer synthesis |

| Expensive reagents | Development of economical OCF3 sources | Cost-effective scalability |

| Harsh reaction conditions | Photoredox catalysis, Electrochemical methods researchgate.net | Milder conditions, Broader functional group tolerance |

Exploration of New Applications in Diverse Fields

The trifluoromethoxy group is highly valued in drug discovery and materials science due to its unique electronic properties, metabolic stability, and lipophilicity, which can enhance bioavailability and binding affinity. researchgate.netnih.gov Consequently, this compound is a prime candidate for exploration as a key building block in several high-value applications.

In pharmaceuticals , this aniline derivative could be instrumental in synthesizing novel drug candidates. The specific arrangement of its functional groups can be used to fine-tune the physicochemical properties of a lead compound, potentially improving its efficacy and safety profile. acs.org Future research should involve incorporating this moiety into scaffolds for various therapeutic areas, including oncology, neuroscience, and infectious diseases, where fluorinated compounds have already shown considerable promise. nih.govnih.govresearchgate.net

In the field of agrochemicals , fluorine-containing compounds are essential for developing modern fungicides, herbicides, and insecticides. rhhz.netresearchgate.netnih.gov The trifluoromethoxy group can enhance the biological activity and control the environmental persistence of crop protection agents. tuodaindus.com Investigating derivatives of this compound for agrochemical applications could lead to the discovery of new, more effective, and potentially safer products.

In materials science , the introduction of fluorinated groups can impart exceptional properties to polymers and organic electronic materials, such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. tuodaindus.comnbinno.com Research into using this compound to create novel monomers for high-performance polymers, or as a component in organic light-emitting diodes (OLEDs) and organic semiconductors, represents a promising direction. nbinno.com

Advanced Mechanistic Understanding through Computational and Experimental Synergy

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the synthesis of ortho-trifluoromethoxylated anilines, mechanistic studies have indicated that the key OCF3 migration step proceeds through a heterolytic cleavage of the N–OCF3 bond, which is followed by a rapid recombination of the resulting short-lived ion pair. nih.govnih.gov

Future research should leverage a synergistic approach, combining advanced experimental techniques with high-level computational studies to further elucidate these mechanisms. Time-resolved spectroscopy and kinetic isotope effect studies, for instance, could provide deeper insights into the nature of the transient intermediates.

Simultaneously, Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation barriers, and predict the regioselectivity of trifluoromethoxylation reactions. This computational-experimental synergy can accelerate the discovery of new catalysts and reagents, predict the outcomes of unknown reactions, and provide a rational basis for overcoming current synthetic limitations. nih.govnih.gov A more profound understanding of the factors governing the stability and reactivity of trifluoromethoxylating agents and their intermediates will be key to advancing the field. beilstein-journals.org

Addressing Environmental Concerns and Sustainable Chemistry Approaches

As the use of organofluorine compounds grows, so do concerns about their environmental fate and persistence. societechimiquedefrance.fr Future research must prioritize the development of sustainable and green chemistry approaches for the synthesis and application of this compound.

This includes designing synthetic routes that minimize waste, use less hazardous solvents and reagents, and are more energy-efficient. researchgate.net The principles of green chemistry, such as catalysis over stoichiometric reagents, are paramount. digitellinc.com Emerging techniques like mechanochemistry, which can reduce solvent use, and flow chemistry, which can improve safety and efficiency, should be explored. cell.com

A significant area for future investigation is biocatalysis . The use of enzymes for selective fluorination and subsequent chemical modifications offers a pathway to greener synthesis under mild conditions. researchgate.netnih.govresearchgate.netupcebu.edu.ph Developing enzymes that can catalyze the synthesis of fluorinated anilines could revolutionize their production. researchgate.netnih.gov

Furthermore, research into the biodegradation of trifluoromethoxylated compounds is essential. While the carbon-fluorine bond is notoriously strong, some studies suggest that certain fluorinated functional groups, including the trifluoromethoxy group, may be susceptible to degradation under specific environmental conditions. nih.govresearchgate.netmdpi.com Understanding the metabolic pathways and environmental fate of this compound and its derivatives is crucial for assessing their long-term environmental impact and designing next-generation compounds that are both effective and environmentally benign. researchgate.netmdpi.com

| Sustainability Aspect | Future Research Direction | Goal |

| Synthesis | Green solvents, Flow chemistry, Mechanochemistry cell.com | Reduce environmental footprint of production |

| Catalysis | Biocatalysis, Earth-abundant metal catalysts | Replace hazardous reagents, improve efficiency |

| Reagents | Use of renewable feedstocks | Decrease reliance on petrochemical sources societechimiquedefrance.fr |

| Degradation | Biodegradation and metabolic pathway studies nih.govmdpi.com | Design of environmentally benign molecules |

常见问题

Basic Questions

Q. What are the recommended synthesis routes for 2-Fluoro-3-(trifluoromethoxy)aniline?

- Methodological Answer : The synthesis typically involves multi-step processes. For example, nitration of a precursor (e.g., 1,2-dichloro-3-(trifluoromethoxy)benzene) at controlled temperatures (-20°C to +80°C) introduces nitro groups, followed by catalytic hydrogenation to reduce the nitro group to an amine . Fluorination steps may employ fluorinating agents like HF or KF under anhydrous conditions. Parallel methodologies from analogous compounds suggest regioselective functionalization using protecting groups to direct substitution .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Strict adherence to SDS guidelines is critical:

- Use PPE (gloves, goggles, lab coats) and ensure proper ventilation .

- Avoid inhalation/ingestion; immediate medical attention is required for exposure. Eye wash stations and safety showers must be accessible .

- Store in sealed containers away from oxidizers and moisture .

Q. How can researchers characterize this compound post-synthesis?

- Methodological Answer :

- Elemental analysis : Confirm stoichiometry (e.g., C, H, N, F content) .

- Spectroscopy : Use , , and NMR to verify structure and purity. FT-IR can identify functional groups (e.g., -NH, -OCF) .

- Computational tools : Calculate molecular weight (269.07 g/mol), logP (~3.1), and topological polar surface area (44.5 Ų) to predict solubility and reactivity .

Advanced Research Questions

Q. How can researchers address unexpected regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer : The trifluoromethoxy (-OCF) group is a strong para-director, but steric or electronic effects from fluorine may alter reactivity. For example:

- If nitration yields meta products, use DFT calculations to evaluate transition-state geometries or employ blocking groups (e.g., sulfonation) to redirect substitution .

- Compare results to analogous systems, such as N-acetyl-3-(trifluoromethoxy)aniline, which nitrates predominantly at the 6-position (para to -OCF) .

Q. How does fluorination impact the biological activity of derivatives in drug development?

- Methodological Answer : Fluorine enhances metabolic stability and bioavailability. For instance, derivatives like N-(3-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide (a kinase inhibitor) leverage the electron-withdrawing -OCF group to improve target binding and reduce off-target interactions . Test analogues in vitro for cytotoxicity and receptor affinity to optimize pharmacophores.

Q. What strategies optimize catalytic hydrogenation yields during synthesis?

- Methodological Answer :

- Catalyst selection : Pd/C or Raney Ni under H pressure (1–3 atm) at 25–50°C .

- Solvent optimization : Use polar aprotic solvents (e.g., THF, ethanol) to enhance substrate solubility.

- Monitor reaction progress : TLC or GC-MS to detect intermediates. Adjust reaction time and temperature to minimize by-products (e.g., over-reduction) .

Q. How can computational modeling predict reactivity in trifluoromethoxy-substituted anilines?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites.

- Compare HOMO/LUMO energies with experimental data (e.g., electrophilic aromatic substitution rates) to validate models .

Q. What analytical techniques resolve contradictions in reported solubility data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。